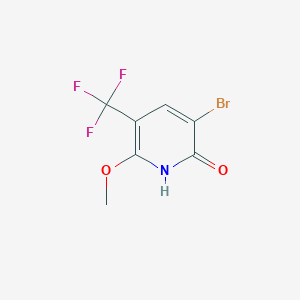

3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol

Description

3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol (CAS: 1269504-38-2; synonyms: AKOS015969552) is a halogenated pyridine derivative featuring a bromine atom at position 3, a methoxy group at position 6, and a trifluoromethyl (-CF₃) group at position 5 on the pyridine ring. Its molecular formula is C₇H₅BrF₃NO₂, with a molecular weight of 272.00 g/mol . The trifluoromethyl and bromine substituents confer unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C7H5BrF3NO2 |

|---|---|

Molecular Weight |

272.02 g/mol |

IUPAC Name |

3-bromo-6-methoxy-5-(trifluoromethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C7H5BrF3NO2/c1-14-6-3(7(9,10)11)2-4(8)5(13)12-6/h2H,1H3,(H,12,13) |

InChI Key |

HPUGEDHJXHPBPO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=O)N1)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the iodide displacement reaction using iodobromopyridine and in situ generated (trifluoromethyl)copper . This reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of trifluoromethylpyridines, including 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol, often involves large-scale synthesis using optimized reaction conditions. The use of advanced fluorination techniques and catalysts can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

Oxidizing Agents: Oxidation reactions may involve agents like hydrogen peroxide or potassium permanganate.

Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of pyridine compounds, including 3-bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol, exhibit antimicrobial activities. For instance, similar compounds have been evaluated for their efficacy against a range of pathogens, demonstrating potential as antifungal agents. The introduction of trifluoromethyl groups has been linked to enhanced biological activity, making these derivatives valuable in the development of new antimicrobial agents .

Cholinergic Drug Synthesis

The compound serves as an important intermediate in the synthesis of cholinergic drugs, which are used to treat gastrointestinal diseases. The structural characteristics of 3-bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol make it suitable for modifications that yield therapeutically relevant compounds .

Organic Synthesis

Electroluminescent Devices

3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol has been utilized in the synthesis of organic electroluminescent devices. Its unique electronic properties facilitate the development of materials that can be incorporated into optoelectronic applications .

Synthesis of Novel Derivatives

The compound has been employed in the synthesis of various novel derivatives through reactions such as amination and alkylation. For example, studies have demonstrated successful transformations involving 3-bromo derivatives leading to new functionalized pyridine compounds, which are essential for further biological evaluations .

| Compound Name | Activity Type | Tested Organisms | Activity Level |

|---|---|---|---|

| 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol | Antifungal | Botrytis cinerea, Colletotrichum gloeosporioides | Moderate |

| Similar Pyridine Derivative | Cholinergic Activity | Gastrointestinal Pathogens | High |

| Trifluoromethyl Pyrimidine Derivative | Anticancer | PC3, K562, Hela | Moderate |

This table summarizes the biological activities observed for related compounds and highlights the potential of 3-bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol in medicinal applications.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes and receptors to modulate their functions .

Comparison with Similar Compounds

Structural Features and Substituent Positioning

The table below compares 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol with structurally related pyridine derivatives:

| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol | C₇H₅BrF₃NO₂ | Br (C3), -OCH₃ (C6), -CF₃ (C5) | 272.00 | 1269504-38-2 | Methoxy donor, bulky -CF₃ group |

| 5-Bromo-4-(trifluoromethyl)pyridin-2-ol | C₆H₃BrF₃NO | Br (C5), -CF₃ (C4) | 241.99 | N/A (BD230297) | No methoxy; Br and -CF₃ adjacent |

| 4-Bromo-5-(trifluoromethyl)pyridin-2-ol | C₆H₃BrF₃NO | Br (C4), -CF₃ (C5) | 241.99 | 1227494-05-4 | Br and -CF₃ in para positions |

| 3-Iodo-5-(trifluoromethyl)pyridin-2-ol | C₆H₃F₃INO | I (C3), -CF₃ (C5) | 288.99 | 300851-88-1 | Iodine substituent (larger atomic radius) |

| 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | C₆H₃ClF₃NO | Cl (C3), -CF₃ (C5) | 197.55 | N/A | Chlorine (smaller, more electronegative) |

| 5-Bromo-6-fluoropyridin-3-ol | C₅H₃BrFNO | Br (C5), F (C6) | 207.99 | N/A | Dual halogen substituents |

Key Observations :

- Substituent Positioning: The target compound’s methoxy group at C6 distinguishes it from analogs like 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, which lacks this donor group. Adjacent Br and -CF₃ groups (e.g., in 4-Bromo-5-(trifluoromethyl)pyridin-2-ol) may enhance steric hindrance compared to the target compound’s C3 Br and C5 -CF₃ arrangement .

- Chlorine analogs (e.g., 3-Chloro-5-(trifluoromethyl)pyridin-2-ol) exhibit reduced steric bulk but higher electronegativity .

Physical and Chemical Properties

| Property | 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol | 5-Bromo-4-(trifluoromethyl)pyridin-2-ol | 3-Iodo-5-(trifluoromethyl)pyridin-2-ol |

|---|---|---|---|

| Melting Point (°C) | Not reported | Not reported | Not reported |

| Solubility | Likely moderate in polar aprotic solvents (DMF, DMSO) | Similar | Lower due to higher molecular weight |

| Stability | Stable under inert conditions | May degrade under strong acidic/basic | Sensitive to light (iodine lability) |

Notes:

- Trifluoromethyl Group Impact : The -CF₃ group in all analogs enhances thermal stability and lipophilicity, critical for membrane permeability in drug design .

Biological Activity

3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound contains a bromine atom, a methoxy group, and a trifluoromethyl group, which collectively influence its biological activity and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol is . The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for drug development. The bromine atom and methoxy group can also impact the compound's reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol is attributed to several mechanisms:

- Interaction with Biological Targets : The trifluoromethyl group is known to enhance binding affinity to various receptors, potentially increasing the efficacy of the compound as a drug candidate.

- Biochemical Pathways : Research indicates that this compound may interfere with key metabolic pathways, such as respiration and enzyme activity, which can lead to altered cellular functions.

- Agrochemical Applications : Its structural characteristics allow it to be used in agrochemicals, affecting plant growth and pest resistance.

Biological Activity Studies

Several studies have investigated the biological activities of 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol:

Antiparasitic Activity

In a recent study, derivatives of pyridine compounds were assessed for their antiparasitic activity. The incorporation of the trifluoromethyl group significantly increased the potency against certain parasites, suggesting that 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol may exhibit similar or enhanced activity due to its unique structure .

Metabolic Stability

Metabolic stability studies indicated that compounds containing trifluoromethyl groups often exhibit improved stability in human liver microsomes compared to their non-fluorinated counterparts. This suggests that 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol could have favorable pharmacokinetic properties .

Case Studies

- Burkholderia sp. MAK1 Interaction : A study involving Burkholderia sp. MAK1 showed that pyridine derivatives with bromine substitutions were not effectively transformed by this strain, indicating potential limitations in biodegradation pathways . This highlights the importance of functional group positioning in determining biological interactions.

- Synthesis and Application : Research has demonstrated the synthesis of related compounds from 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol as intermediates for developing novel pharmaceuticals . The ability to modify this compound further enhances its utility in drug development.

Comparative Analysis

A comparative analysis of 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol with similar compounds reveals distinct differences in biological activity:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol | Bromine, Methoxy, Trifluoromethyl | Enhanced metabolic stability; potential antiparasitic activity |

| 3-Bromo-6-hydroxy-pyridin-2-ol | Hydroxyl instead of Methoxy | Different reactivity; lower stability |

| 6-Methoxy-pyridin-2-one | No Bromine or Trifluoromethyl | Reduced efficacy in biological assays |

Q & A

Basic: What are the recommended synthetic routes for 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:

- Trifluoromethylation : Introduce the trifluoromethyl group via cross-coupling reactions (e.g., using Cu-mediated methods) at the 5-position of a pyridine precursor.

- Methoxylation : Install the methoxy group at the 6-position using nucleophilic substitution with NaOMe/MeOH under reflux (50–80°C) .

- Bromination : Direct bromination at the 3-position using NBS (N-bromosuccinimide) in DMF at 0–25°C, ensuring regioselectivity is controlled by steric and electronic effects .

Yield optimization requires strict control of temperature, stoichiometry, and catalyst selection. For example, excess brominating agents may lead to di-substitution byproducts.

Basic: How can researchers characterize the purity and structural integrity of 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm substituent positions. The hydroxyl proton (2-position) appears as a broad singlet (~δ 12 ppm), while the trifluoromethyl group shows a distinct signal near δ -60 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection verifies purity (>98%) and molecular ion peaks (expected m/z: 286.98 for CHBrFNO) .

- Elemental Analysis : Validate empirical formula consistency (C, H, N within ±0.3% of theoretical values).

Basic: What are the stability considerations for storing and handling 3-Bromo-6-methoxy-5-(trifluoromethyl)pyridin-2-ol?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber glass to prevent photodegradation .

- Hydrolytic Sensitivity : The hydroxyl group at the 2-position makes it prone to hydrolysis. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N) during reactions .

- Long-Term Storage : Desiccate under vacuum with silica gel to minimize moisture uptake.

Advanced: How does the electronic effects of substituents influence regioselectivity in further functionalization reactions (e.g., Suzuki coupling)?

Methodological Answer:

The trifluoromethyl (-CF) group at the 5-position is electron-withdrawing, directing electrophilic attacks to the 4-position (meta to -CF). Conversely, the methoxy (-OMe) group at the 6-position is electron-donating, activating the 4-position for nucleophilic substitution. For Suzuki coupling:

- Pd Catalysts : Use Pd(PPh) or XPhos Pd G3 to couple aryl boronic acids at the 4-position.

- Contradictions : Competing reactivity at the 2-hydroxyl group may require protection (e.g., silylation with TBSCl) to avoid side reactions .

Advanced: How can researchers resolve contradictions in reported reactivity data for halogenated pyridinols under basic conditions?

Methodological Answer:

Discrepancies often arise from solvent choice and base strength:

- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity but may promote elimination side reactions (e.g., dehydrohalogenation).

- Base Selection : Mild bases (KCO) favor substitution, while strong bases (NaOH) lead to ring-opening. For example, in methoxylation, KCO/DMF at 80°C achieves >80% yield, whereas NaOH/EtOH causes degradation .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to identify intermediate species.

Advanced: What mechanistic insights exist for the biological activity of trifluoromethylpyridinols in enzyme inhibition studies?

Methodological Answer:

- Enzyme Binding : The -CF group enhances hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites), while the hydroxyl group participates in hydrogen bonding.

- Case Study : Analogous compounds (e.g., 5-Bromo-4-fluoro-2-(trifluoromethoxy)pyridin-3-amine) inhibit p38 MAP kinase by mimicking ATP’s adenine moiety. Dose-response assays (IC ~ 50 nM) suggest competitive inhibition .

- Structural Modifications : Replace the 3-bromo group with -NH to enhance solubility and reduce off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.